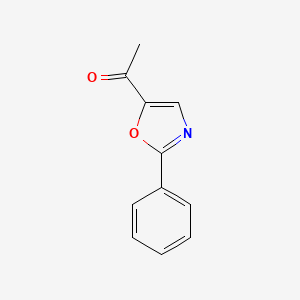

1-(2-Phenyloxazol-5-yl)ethanone

Description

Contextualization within Oxazole (B20620) Chemistry

Oxazoles are a class of five-membered aromatic heterocyclic compounds containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. This structural arrangement imparts unique chemical properties that make oxazole derivatives valuable in medicinal chemistry and materials science. The oxazole ring is a common scaffold found in numerous natural products and pharmacologically active molecules, known to interact with biological targets like enzymes and receptors.

The chemistry of oxazoles is rich and varied. The ring system can undergo a range of chemical reactions, including electrophilic and nucleophilic substitutions. The presence of substituents on the oxazole ring significantly influences its reactivity and biological profile. For instance, a phenyl group at the 2-position, as seen in 1-(2-Phenyloxazol-5-yl)ethanone, is a common feature in many biologically active oxazole derivatives. The acetyl group (ethanone) at the 5-position provides a reactive handle for further chemical modifications, making the compound a potentially useful intermediate in the synthesis of more complex molecules.

Significance and Scope of Research on this compound

Despite the general importance of the 2-phenyloxazole (B1349099) motif, a detailed survey of scientific literature reveals that this compound is a sparsely researched compound. Publicly accessible databases, such as PubChem, indicate a lack of extensive published studies focusing specifically on its synthesis, reactivity, or biological activity. uni.lu

However, the compound is listed in numerous patents, suggesting its utility as a key intermediate or building block in proprietary industrial research, likely in the development of new pharmaceuticals or functional materials. The presence of both a stable aromatic core (the 2-phenyloxazol group) and a reactive ketone functional group makes it a versatile starting material for creating larger, more complex chemical structures. The academic research community has yet to fully explore the potential of this specific molecule, marking it as an area ripe for future investigation. Its structural similarity to other well-studied oxazole derivatives hints at potential applications that remain to be uncovered.

Chemical and Physical Properties

Below is a table summarizing the known and predicted properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₂ | PubChem uni.lu |

| Monoisotopic Mass | 187.06332 Da | PubChem uni.lu |

| SMILES | CC(=O)C1=CN=C(O1)C2=CC=CC=C2 | PubChem uni.lu |

| InChI | InChI=1S/C11H9NO2/c1-8(13)10-7-12-11(14-10)9-5-3-2-4-6-9/h2-7H,1H3 | PubChem uni.lu |

| InChIKey | RXNJGAITOPHPKQ-UHFFFAOYSA-N | PubChem uni.lu |

| Predicted XlogP | 2.0 | PubChem uni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-phenyl-1,3-oxazol-5-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8(13)10-7-12-11(14-10)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNJGAITOPHPKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(O1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70571237 | |

| Record name | 1-(2-Phenyl-1,3-oxazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191925-66-3 | |

| Record name | 1-(2-Phenyl-1,3-oxazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Phenyloxazol 5 Yl Ethanone and Its Analogs

Classical and Established Synthetic Routes for Oxazole (B20620) Scaffolds

Traditional methods for oxazole synthesis have been refined over more than a century and remain fundamental in organic synthesis. These approaches typically involve the formation of the heterocyclic ring from acyclic precursors through cyclization and condensation reactions.

Cyclization Reactions for Oxazole Ring Formation

One of the most classical methods for the synthesis of oxazoles is the Robinson-Gabriel synthesis, first described in 1909 and 1910. researchgate.netacs.org This method involves the intramolecular cyclization and subsequent dehydration of 2-acylamino-ketones to form the corresponding oxazole. wikipedia.orgsynarchive.com The reaction is typically catalyzed by a cyclodehydrating agent. The starting 2-acylamino-ketones can be prepared via the Dakin-West reaction. wikipedia.org

A variety of dehydrating agents can be employed to facilitate the cyclization, including sulfuric acid, phosphorus pentoxide, and trifluoroacetic anhydride. wikipedia.org The choice of reagent can influence the reaction conditions and yields.

Table 1: Examples of Robinson-Gabriel Synthesis and Related Cyclization Reactions

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Acylamino-ketone | H₂SO₄, heat | 2,5-Disubstituted oxazole | Varies | wikipedia.org |

| N-(1-Oxo-1-phenylpropan-2-yl)benzamide | Trifluoroacetic anhydride, ether | 2,5-Diphenyl-4-methyloxazole | Not specified | wikipedia.org |

This table presents representative examples of the Robinson-Gabriel synthesis. The specific synthesis of 1-(2-phenyloxazol-5-yl)ethanone would require a suitably substituted 2-acylamino-ketone.

Condensation Reactions in Oxazole Synthesis

Condensation reactions provide another powerful avenue for the construction of the oxazole ring. The van Leusen oxazole synthesis, developed in 1972, is a prominent example and is particularly useful for the preparation of 5-substituted oxazoles. wikipedia.orgmdpi.comorganic-chemistry.org This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction proceeds through an intermediate oxazoline, which then eliminates p-toluenesulfinic acid to yield the oxazole. mdpi.com

The versatility of the van Leusen synthesis allows for the preparation of a wide range of 5-substituted and 4,5-disubstituted oxazoles by varying the aldehyde and, in the case of the latter, by including an alkylation step. mdpi.com

Table 2: Examples of van Leusen Oxazole Synthesis

| Aldehyde | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde (B42025) | TosMIC, K₂CO₃, MeOH | 5-Phenyloxazole | High | mdpi.com |

| Various aldehydes and aliphatic halides | TosMIC, K₂CO₃, Ionic Liquid ([bmim]Br) | 4,5-Disubstituted oxazoles | High | mdpi.com |

This table showcases the utility of the van Leusen synthesis for preparing 5-substituted oxazoles. To synthesize this compound, a precursor containing the 2-phenyl group would be necessary, or a subsequent functionalization at the 2-position would be required.

Fischer Oxazole Synthesis

The Fischer oxazole synthesis, discovered by Emil Fischer in 1896, is a classic method for preparing 2,5-disubstituted oxazoles. The reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride in a dry ether solvent. The reactants are typically used in equimolar amounts, and both often contain aromatic groups.

The mechanism is a type of dehydration reaction that proceeds under mild conditions. The product precipitates as the hydrochloride salt and can be converted to the free base. A well-known example is the reaction of mandelic acid nitrile with benzaldehyde to produce 2,5-diphenyl-oxazole.

Advanced and Green Synthetic Approaches for Oxazole Derivatives

In recent years, there has been a significant focus on developing more efficient, environmentally friendly, and versatile methods for the synthesis of oxazoles. These advanced approaches often offer advantages such as shorter reaction times, higher yields, and milder reaction conditions.

Microwave-Assisted Synthesis Methodologies

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds like oxazoles. The use of microwave irradiation can dramatically reduce reaction times and often leads to improved yields compared to conventional heating methods. nih.govejbps.comosi.lv

Microwave heating has been successfully applied to various oxazole syntheses, including the van Leusen reaction. For instance, the microwave-assisted cycloaddition of aldehydes and TosMIC can produce 5-aryl-1,3-oxazoles in high yields and with significantly reduced reaction times. nih.gov

Table 3: Microwave-Assisted Synthesis of Oxazole Derivatives

| Reactants | Catalyst/Reagents | Conditions | Product | Yield (%) | Time | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde, TosMIC | K₃PO₄ | IPA, Microwave, 65 °C, 350 W | 5-Phenyloxazole | 96% | 8 min | nih.gov |

| 4-Arylmethylene-2-phenyloxazol-5(4H)-ones, Urea (B33335) | Glycol | Microwave | 4-Arylidene-2-phenyl-1H-imidazol-5(4H)-ones | High | Short | researchgate.net |

This table provides examples of how microwave assistance can enhance heterocyclic synthesis. The specific application to this compound would likely involve a microwave-promoted cyclization or condensation step.

Organocatalytic and Metal-Catalyzed Oxidative Cyclizations

The use of transition metal catalysts and organocatalysts has revolutionized the synthesis of complex organic molecules, including oxazoles. These catalytic methods often proceed via oxidative cyclization pathways, enabling the formation of the oxazole ring under mild and efficient conditions.

Various metals, including copper, rhodium, cobalt, and ruthenium, have been employed to catalyze the synthesis of 2,5-disubstituted oxazoles. researchgate.netrsc.org For example, rhodium-catalyzed annulation of triazoles and aldehydes provides a direct route to 2,5-diaryloxazoles in good to excellent yields. researchgate.net Similarly, cobalt(III)-catalyzed [3+2] cycloaddition of N-pivaloyloxyamides and alkynes offers an efficient one-step synthesis of natural products containing the 2,5-disubstituted oxazole motif.

Copper-catalyzed reactions are also prevalent, with methods involving the oxidative dehydrogenative annulation of alkynes and amines, or the cyclization of α-diazoketones with nitriles. researchgate.net Ruthenium(II) porphyrin in conjunction with copper chloride has been shown to catalyze the cyclization of benzene (B151609) carboxylic acids and phenylethenes or phenylacetylenes to yield 2,5-disubstituted oxazoles and oxazolines. rsc.org

Table 4: Metal-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles

| Reactants | Catalyst/Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Aryl-1,2,3-triazoles, Aldehydes | Rhodium catalyst | 2,5-Diaryloxazoles | Good to excellent | researchgate.net |

| N-Pivaloyloxyamides, Alkynes | Cobalt(III) catalyst | 2,5-Disubstituted oxazoles | Good | Not specified |

| Benzene carboxylic acids, Phenylacetylenes | Ruthenium(II) porphyrin, Copper chloride | 2,5-Disubstituted oxazoles | Moderate | rsc.org |

This table highlights the diversity of metal-catalyzed approaches to 2,5-disubstituted oxazoles, which are directly applicable to the synthesis of analogs of this compound.

Direct Conversion Strategies from Aldehydes and Ketones

The direct synthesis of 2,5-disubstituted oxazoles, including acetyl-substituted derivatives like this compound, can be envisioned through the condensation of α-hydroxy ketones with amides or related precursors. However, more direct approaches often involve the reaction of aldehydes and ketones with specific reagents that provide the remaining atoms of the oxazole ring. While specific literature on the direct conversion to this compound is not abundant, general principles of oxazole synthesis suggest that a plausible route could involve the reaction of a benzaldehyde derivative with a reagent providing the C4-C5-acetyl unit of the oxazole.

One such strategy involves the reaction of an aldehyde with an α-isocyanoacetamide derivative. In this approach, the aldehyde provides the C2 carbon and its substituent (the phenyl group), while the α-isocyanoacetamide provides the rest of the oxazole core. Subsequent modification of a substituent at the 5-position would be necessary to introduce the ethanone (B97240) moiety.

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single reaction vessel, avoiding the need for isolation of intermediates. uq.edu.au These reactions are characterized by high atom economy and operational simplicity. For the synthesis of 2,5-disubstituted oxazoles, MCRs can provide a rapid and convergent approach.

A general MCR approach for the synthesis of 2,5-disubstituted oxazoles could involve the condensation of an aldehyde (e.g., benzaldehyde), an amine source (e.g., ammonia (B1221849) or a primary amine), and a dicarbonyl compound or its equivalent that can provide the C4 and C5 of the oxazole ring along with the acetyl substituent. For instance, a reaction between benzaldehyde, a source of nitrogen, and a β-keto ester or a related diketone under cyclization-dehydration conditions could theoretically yield the desired product.

A notable example of a three-component reaction for oxazole synthesis involves the reaction of propargyl amine, an acid chloride, and another acid chloride in a palladium-catalyzed acylation and cycloisomerization sequence. This method provides a concise route to 5-ethanone-derived oxazoles. sci-hub.st

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product | Yield (%) |

| Benzaldehyde | Hippuric Acid | Acetic Anhydride | Alum, Reflux | 4-Benzylidene-2-phenyloxazol-5(4H)-one | Good |

| Aldehyde | Malononitrile | Ethyl Acetoacetate | Hydrazine Hydrate | 1,4-Dihydropyrano[2,3-c]pyrazoles | 85-92 |

This table illustrates the general utility of multicomponent reactions in synthesizing heterocyclic compounds, including precursors to oxazoles.

Cross-Coupling Reactions (e.g., Negishi, Suzuki-Miyaura, Direct Arylation)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been extensively used in the synthesis of functionalized heterocyclic compounds, including 2,5-disubstituted oxazoles. nih.govorganic-chemistry.org These methods typically involve the coupling of a pre-functionalized oxazole with an organometallic reagent or an aryl halide.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.orgnih.gov For the synthesis of this compound, this could involve two main strategies: coupling of a 2-halooxazole derivative with an organozinc reagent (e.g., phenylzinc chloride) or coupling of a 5-halo-2-phenyloxazole with an acetyl-containing organozinc reagent. The former approach is often more practical. For instance, a 2-bromo-5-acetyloxazole could be coupled with phenylzinc chloride to afford the target molecule. The use of robust palladium complexes, such as those with acenaphthoimidazolylidene ligands, can lead to high catalytic activity under mild conditions. organic-chemistry.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that utilizes an organoboron reagent (typically a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex. clockss.orgnih.govmdpi.com This method is widely employed due to the stability and low toxicity of the boron reagents. The synthesis of this compound via Suzuki coupling could proceed by reacting a 2-halo-5-acetyloxazole with phenylboronic acid or, alternatively, a 5-halo-2-phenyloxazole with a suitable acetyl-delivering boronic acid derivative. The reaction is typically carried out in the presence of a base and a palladium catalyst with appropriate ligands. nih.gov

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Base | Solvent | Product | Yield (%) |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | High |

| 2-Acetyl-5-bromothiophene | Phenylboronic acid | Pd(II)-precatalyst | KOH | Water | 2-Acetyl-5-phenylthiophene | Excellent |

| 4-Bromobenzoyl chloride | Phenylboronic acid | Pd₂dba₃ | K₂CO₃ | Toluene | 4-Phenylbenzophenone | Good |

This table provides examples of Suzuki-Miyaura coupling reactions to form C-C bonds between aromatic and heteroaromatic rings, a strategy applicable to the synthesis of the target molecule.

Direct Arylation: Direct C-H arylation has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. uq.edu.auresearchgate.net In the context of oxazole synthesis, direct arylation could involve the palladium-catalyzed reaction of a 5-acetyloxazole with benzene or a benzene derivative. researchgate.net This approach would directly install the phenyl group at the 2-position of the oxazole ring. The reaction typically requires a palladium catalyst, a ligand, and a base, and can sometimes be promoted by additives like benzoic acid. researchgate.net

Van Leusen Synthesis of Oxazoles

The Van Leusen oxazole synthesis is a classic and highly effective method for the preparation of oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC) as a key reagent. wikipedia.orgorganic-chemistry.orgmdpi.comorganic-chemistry.org This reaction is a [3+2] cycloaddition that forms the oxazole ring in a single step under basic conditions. mdpi.comnih.gov

The mechanism involves the deprotonation of TosMIC by a base (e.g., potassium carbonate) to form a nucleophilic anion. This anion then attacks the aldehyde (e.g., benzaldehyde), and the resulting adduct undergoes cyclization to form a 5-hydroxy-4-tosyl-oxazoline intermediate. Subsequent elimination of p-toluenesulfinic acid and water furnishes the oxazole ring. When an aldehyde is used as the starting material, a 5-substituted oxazole is typically formed. To synthesize this compound using this method, one would need to employ a modified approach or a subsequent functionalization step to introduce the phenyl group at the 2-position and the acetyl group at the 5-position. A variation of the Van Leusen reaction can be used to synthesize 4,5-disubstituted oxazoles in a one-pot manner using TosMIC, an aldehyde, and an aliphatic halide in an ionic liquid. mdpi.comnih.gov

| Aldehyde | Reagent | Base | Product | Yield (%) |

| Benzaldehyde | TosMIC | K₂CO₃ | 5-Phenyloxazole | Good |

| 2-Chloroquinoline-3-carbaldehyde | TosMIC | K₂CO₃ | 5-(2-Chloroquinolin-3-yl)oxazole | 83 |

This table illustrates typical examples of the Van Leusen oxazole synthesis.

Transformations of Related Heterocyclic Precursors

The synthesis of oxazoles can also be achieved through the transformation of other pre-existing heterocyclic rings. A common strategy involves the rearrangement of isoxazoles. nih.govmdpi.com Isoxazoles can be converted to oxazoles under various conditions, including photochemical or thermal rearrangement, or through reductive ring-opening followed by cyclization.

For instance, a suitably substituted isoxazole (B147169) precursor, such as a 3-phenylisoxazole (B85705) derivative with a latent acetyl group at the 5-position, could be rearranged to the corresponding 2-phenyloxazole (B1349099). Reductive heterocyclization of (2-nitrophenyl)isoxazole precursors using iron in acetic acid has been shown to produce quinolin-4(1H)-ones and 4-aminoquinolines, demonstrating the utility of isoxazoles as synthons for other heterocycles, which could be adapted for oxazole synthesis. nih.gov The transformation of a 3-methylisoxazol-5-amine precursor has been used to synthesize various fused isoxazole derivatives, indicating the versatility of isoxazole building blocks. clockss.org

Reaction Condition Optimization for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of any synthetic transformation. For the synthesis of this compound, factors such as the choice of solvent, catalyst, base, temperature, and reaction time can have a significant impact on the outcome of the reaction.

Solvent Effects in Reaction Yield and Selectivity

For instance, in multicomponent reactions, the solvent can influence the equilibrium of intermediate formation and the rate of the final cyclization and dehydration steps. In a study on the synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones, ethanol (B145695) was used as a solvent in a one-pot synthesis catalyzed by alum.

In cross-coupling reactions, the solvent can affect the stability and activity of the catalyst. For example, in Negishi couplings, dioxane has been found to be an effective solvent. organic-chemistry.org For Suzuki-Miyaura reactions, solvents such as toluene, dimethoxyethane (DME), and even water have been successfully employed. clockss.orgmdpi.comresearchgate.netnih.gov The polarity of the solvent can be particularly important in influencing the course of cycloaddition reactions. For example, in the 1,3-dipolar cycloaddition for the synthesis of isoxazoles (precursors to oxazoles), an increase in solvent polarity was found to favor the formation of the 3,5-disubstituted product. mdpi.com

| Reaction Type | Solvent | Effect on Yield/Selectivity |

| Nazarov Cyclization | Deep Eutectic Solvents (e.g., TPMPBr/EG) | High conversion and selectivity |

| Negishi Coupling | Dioxane | Good yields |

| Suzuki-Miyaura Coupling | Water | Excellent yields for specific substrates |

| 1,3-Dipolar Cycloaddition | Dichloromethane | Higher ratio of 3,5- to 3,4-disubstituted product |

| 1,3-Dipolar Cycloaddition | Dimethyl Sulfoxide | Lower ratio of 3,5- to 3,4-disubstituted product |

This table illustrates the impact of different solvents on the outcome of various reactions relevant to the synthesis of the target molecule and its analogs.

Temperature Influence on Reaction Kinetics and Outcome

Temperature is a critical parameter in the synthesis of oxazole derivatives, profoundly influencing both the reaction rate and the final product yield. Generally, an increase in temperature accelerates the reaction rate. For instance, in many organic reactions, the rate can approximately double for every 10°C increase in temperature. This is because higher temperatures provide the reacting molecules with greater kinetic energy, leading to more frequent and energetic collisions, thus increasing the likelihood of a successful reaction.

In the context of synthesizing oxazole cores, such as in the Van Leusen oxazole synthesis, specific temperature conditions are often required. For example, a reaction to form 1,3-oxazoles using a pressure reactor can be effectively carried out at 105°C, significantly reducing reaction times from hours to just 20 minutes sciforum.net. Similarly, in Suzuki-Miyaura cross-coupling reactions, which can be employed to build complex oxazole structures, temperature is a key variable that is optimized to achieve the highest possible yields across a range of substrates chemistryviews.org. The optimization process often involves screening different temperatures to find the ideal balance between reaction speed and the stability of reactants and products chemistryviews.org.

The table below illustrates examples of temperatures used in relevant synthetic reactions for oxazole derivatives.

| Reaction Type | Temperature (°C) | Observation | Reference |

| Van Leusen Oxazole Synthesis | 105 | Reduced reaction time to 20 minutes. | sciforum.net |

| Suzuki-Miyaura Coupling | 100 | Reaction completed within 12 hours. | nih.gov |

| General Synthesis | 0 to room temp. | Standard condition for certain steps. |

This table presents illustrative data from syntheses of related heterocyclic compounds to highlight the role of temperature.

Catalyst Selection and Loading in Oxazole Synthesis

The choice of catalyst and its loading are pivotal in the synthesis of 2,5-disubstituted oxazoles. A variety of metal-based catalysts are employed to facilitate these reactions, offering high efficiency and broad substrate scope.

Catalyst Types:

Palladium Catalysts: Palladium complexes are widely used, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, to form C-C bonds. These reactions are instrumental in synthesizing complex aryl-substituted oxazoles nih.gov. Palladium-catalyzed oxidative cyclization is another effective method for creating trisubstituted oxazoles rsc.orgnih.gov.

Rhodium Catalysts: Rhodium complexes are effective for the annulation of triazoles and aldehydes to yield 2,5-diaryloxazoles researchgate.net.

Cobalt Catalysts: Cobalt(III)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes provides an efficient route to 2,5-disubstituted oxazoles under mild conditions rsc.org.

Ruthenium and Copper Catalysts: A combination of ruthenium(II) porphyrin and copper salts can catalyze the cyclization of benzene carboxylic acids with phenylethenes or phenylacetylenes to form 2,5-disubstituted oxazoles and oxazolines nih.govacs.org.

Metal-Free Catalysts: Iodine-catalyzed tandem oxidative cyclization offers a practical, metal-free alternative for synthesizing 2,5-disubstituted oxazoles from aromatic aldehydes acs.org.

Catalyst Loading: Catalyst loading, the amount of catalyst used relative to the reactants, is a critical factor that is optimized to ensure reaction efficiency while minimizing cost and potential product contamination. Low catalyst loading is often a goal in developing sustainable synthetic methods researchgate.net. In a typical Suzuki-Miyaura reaction for creating indazole derivatives, a specific molar amount of the palladium catalyst (e.g., 0.020 mmol) is used in relation to the reactants (0.404 mmol) nih.gov. Optimization studies have shown that increasing the catalyst loading beyond a certain point may not lead to a significant improvement in yield or reaction time researchgate.net.

The following table summarizes various catalysts and their applications in the synthesis of substituted oxazoles.

| Catalyst System | Reaction Type | Substrates | Outcome |

| Palladium (e.g., PdCl2(dppf)·DCM) | Suzuki-Miyaura Coupling | Bromo-indazole carboxamide, boronic acid | Synthesis of indazole derivatives nih.gov |

| Rhodium(II) complexes | Annulation | N-sulfonyl-1,2,3-triazoles, arylaldehydes | Formation of 2,5-diaryloxazole frameworks researchgate.net |

| Cobalt(III) | [3+2] Cycloaddition | N-pivaloyloxyamides, alkynes | Efficient synthesis of 2,5-disubstituted oxazoles rsc.org |

| Ruthenium(II) porphyrin–copper chloride | Cyclization | Benzene carboxylic acids, phenylethenes | Novel synthesis of 2,5-disubstituted oxazoles nih.gov |

| Iodine | Tandem Oxidative Cyclization | Aromatic aldehydes | Metal-free synthesis of 2,5-disubstituted oxazoles acs.org |

This table provides examples of catalyst systems used in the synthesis of oxazole analogs.

Reusability of Catalytic Systems

The reusability of catalysts is a cornerstone of green and sustainable chemistry, particularly when expensive and rare metals like palladium are used nih.gov. Developing methodologies where the catalyst can be recovered and reused for multiple reaction cycles is crucial for industrial applications to reduce costs and waste nih.gov.

Homogeneous palladium catalysts, while highly active, can be challenging to separate from the reaction mixture. One approach to overcome this is the use of organic solvent nanofiltration (OSN), which has been shown to effectively recover homogeneous palladium catalysts, allowing them to be reused up to five times with conversions remaining over 90% rsc.org. Magnetically separable catalysts, such as palladium supported on iron oxide nanoparticles (Pd-SILP-Fe3O4@SiO2), also offer a practical solution for catalyst recovery and have been shown to be reusable for up to six cycles in Suzuki-Miyaura cross-coupling reactions researchgate.netresearchgate.net. The catalyst can be easily separated from the reaction mixture using an external magnet researchgate.net.

The table below presents data on the reusability of different catalytic systems.

| Catalyst Type | Recovery Method | Number of Cycles | Final Yield/Conversion | Reference |

| Homogeneous Palladium | Organic Solvent Nanofiltration | 5 | >90% conversion | rsc.org |

| Pd-SILP-Fe3O4@SiO2 | Magnetic Separation | 6 | No significant loss in yield | researchgate.net |

| Nano Fe2O3, Clinoptilolite | Filtration/Centrifugation | Multiple | Good reusability | researchgate.netresearchgate.net |

This table summarizes findings on catalyst reusability from studies on related heterocyclic syntheses.

Purification Techniques in the Synthesis of this compound

Following the synthesis, the crude product containing this compound must be purified to remove unreacted starting materials, catalysts, and byproducts. Chromatographic techniques are the most common and effective methods for this purpose.

Chromatographic Separation Methods (e.g., Column Chromatography, Preparative TLC)

Column Chromatography: Flash column chromatography is a standard and widely used technique for purifying synthetic compounds on a laboratory scale orgsyn.org. The principle involves separating compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) while being moved through the column by a liquid mobile phase (eluent). The polarity of the eluent is carefully chosen to achieve optimal separation.

For oxazole derivatives, mixtures of non-polar and polar solvents are typically used as the eluent. For instance, a mixture of ethyl acetate (B1210297) and n-hexane is commonly employed for the purification of oxazol-5(4H)-one derivatives turkjps.org. The specific ratio of the solvents is optimized to achieve good separation, with examples including ethyl acetate/n-hexane ratios of 1:4 and 1:9 turkjps.org. In another example, a 6:4 v/v mixture of hexane (B92381) and ethyl acetate was used to purify 1,3-oxazoles sciforum.net. The progress of the separation is monitored by thin-layer chromatography (TLC) nih.gov.

Preparative Thin-Layer Chromatography (Prep TLC): Preparative TLC is a variation of TLC used to purify small quantities of material, typically up to 100 mg rochester.educhemrxiv.org. The crude sample is applied as a continuous band onto a thick layer of adsorbent on a glass plate. The plate is then developed in a suitable solvent system, similar to analytical TLC rochester.edu. After development, the separated bands of compounds are visualized (often under UV light), and the band corresponding to the desired product is physically scraped from the plate rochester.eduyoutube.com. The product is then extracted from the adsorbent using a polar solvent, which is subsequently evaporated to yield the pure compound rochester.eduyoutube.comresearchgate.net. This technique is particularly useful for separating compounds with very similar retention factors that are difficult to resolve by column chromatography chemrxiv.org.

The following table details typical solvent systems used in the chromatographic purification of oxazole analogs.

| Compound Class | Chromatographic Method | Stationary Phase | Eluent System (v/v) | Reference |

| Oxazol-5(4H)-ones | Column Chromatography | Silica Gel | Ethyl acetate/n-hexane (1:4) | turkjps.org |

| Oxazol-5(4H)-ones | Column Chromatography | Silica Gel | Ethyl acetate/n-hexane (1:9) | turkjps.org |

| 1,3-Oxazoles | Flash Column Chromatography | Silica Gel | Hexane/Ethyl acetate (6:4) | sciforum.net |

| Indazole Derivatives | Column Chromatography | Silica Gel | Ethyl acetate/Hexane (20:80) | nih.gov |

| Oxadiazole Derivative | Column Chromatography | Silica Gel | Petroleum ether/Ethyl acetate (9:1) | biomedres.us |

This table illustrates common solvent systems used for the purification of related heterocyclic compounds, which are applicable to the target molecule.

Chemical Reactivity and Transformation of 1 2 Phenyloxazol 5 Yl Ethanone

Functionalization Reactions of the Oxazole (B20620) Core

The oxazole ring of 1-(2-phenyloxazol-5-yl)ethanone, while aromatic, can undergo specific functionalization reactions. These reactions are crucial for modifying the core structure and introducing new chemical properties. For instance, electrophilic substitution reactions can be directed to specific positions on the oxazole ring, although the presence of the deactivating acetyl group at the 5-position influences the regioselectivity of such transformations.

Furthermore, the oxazole ring can participate in cycloaddition reactions, serving as a diene or dienophile depending on the reaction partner. This reactivity opens avenues for the construction of fused heterocyclic systems, expanding the molecular complexity and potential applications of the resulting compounds.

Transformations Involving the Ethanone (B97240) Moiety

The ethanone side chain of this compound is a hub of chemical reactivity, offering numerous possibilities for structural elaboration. The carbonyl group can undergo nucleophilic addition reactions with a variety of reagents, including organometallic compounds and hydrides, to yield secondary alcohols. Subsequent oxidation of these alcohols can provide access to a range of other functional groups.

The alpha-protons of the ethanone group are acidic and can be removed by a suitable base to generate an enolate. This enolate is a powerful nucleophile that can participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and alkylations. These transformations are fundamental in extending the carbon skeleton and introducing new substituents.

A summary of representative transformations of the ethanone moiety is presented in the table below:

| Reaction Type | Reagent(s) | Product Type |

| Reduction | NaBH4, LiAlH4 | Secondary Alcohol |

| Grignard Reaction | R-MgBr | Tertiary Alcohol |

| Aldol Condensation | Aldehyde/Ketone, Base | β-Hydroxy Ketone |

| Alkylation | Alkyl Halide, Base | α-Alkylated Ketone |

| Haloform Reaction | I2, NaOH | Carboxylic Acid |

Rearrangement Reactions Leading to Oxazole Derivatives

Rearrangement reactions provide a powerful tool for skeletal reorganization, often leading to the formation of complex and otherwise difficult-to-access molecular architectures. wiley-vch.de In the context of oxazole chemistry, rearrangements can be initiated by various stimuli, including heat, light, or chemical reagents. semanticscholar.orgsemanticscholar.org

One notable rearrangement is the Cornforth rearrangement, where 4-acyloxazoles rearrange to isomeric oxazoles upon heating. While this compound itself does not directly undergo this specific rearrangement, derivatives of it, particularly those with a suitable substituent at the 4-position, could potentially be induced to rearrange.

The Baeyer-Villiger oxidation represents another important rearrangement. wiley-vch.de This reaction involves the oxidation of the ethanone's ketone functionality with a peroxy acid to form an ester. wiley-vch.de This transformation effectively inserts an oxygen atom between the carbonyl carbon and the adjacent phenyl-oxazole ring, yielding an acetate (B1210297) ester of a 5-hydroxy-2-phenyloxazole derivative.

| Rearrangement Type | Key Features | Potential Product from Derivatives |

| Cornforth-type | Thermal rearrangement of 4-acyloxazoles | Isomeric oxazoles |

| Baeyer-Villiger Oxidation | Oxidation of the ketone to an ester | 2-Phenyloxazol-5-yl acetate |

Role as a Precursor in Diverse Heterocyclic Synthesis

Perhaps one of the most significant applications of this compound is its role as a versatile starting material for the synthesis of other heterocyclic compounds. uni.lunih.gov The combination of the pre-formed oxazole ring and the reactive ethanone side chain allows for a variety of cyclization strategies.

For example, the ethanone moiety can be transformed into a 1,3-dicarbonyl system through reactions such as Claisen condensation. This intermediate can then be reacted with hydrazines, ureas, or other binucleophiles to construct a wide range of five- and six-membered heterocyclic rings, such as pyrazoles, pyrimidines, and pyridines, fused or appended to the oxazole core.

Furthermore, the oxazole ring itself can be a participant in ring-transformation reactions. Under certain conditions, the oxazole ring can be opened and subsequently recyclized to form different heterocyclic systems, such as furans or pyrroles, depending on the reagents and reaction conditions employed.

The following table illustrates the potential of this compound as a precursor for other heterocycles:

| Target Heterocycle | Synthetic Strategy |

| Pyrazole Derivatives | Condensation of a 1,3-dicarbonyl intermediate with hydrazine |

| Pyrimidine Derivatives | Reaction of a 1,3-dicarbonyl intermediate with urea (B33335) or thiourea |

| Fused Pyridines | Cyclocondensation reactions involving the ethanone moiety |

| Pyrrole Derivatives | Ring transformation of the oxazole core |

Derivatives and Analogs of 1 2 Phenyloxazol 5 Yl Ethanone

Conceptual Framework of Structure-Activity Relationships

The biological activity of derivatives of 1-(2-phenyloxazol-5-yl)ethanone is intrinsically linked to their molecular structure. The concept of Structure-Activity Relationships (SAR) is crucial in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity. For oxazole-based compounds, SAR studies have revealed that modifications at various positions of the oxazole (B20620) ring and the phenyl group can significantly influence their biological properties. nih.govsemanticscholar.org

Key aspects of the SAR for this class of compounds include:

Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring at the 2-position of the oxazole can modulate activity. Electron-donating or electron-withdrawing groups can alter the electronic properties of the entire molecule, affecting its interaction with biological targets. researchgate.net

Modifications of the Acetyl Group: The acetyl group at the 5-position is a common site for chemical modification to produce a wide array of derivatives, such as chalcones and pyrazolines, which have been investigated for their biological potential.

Substitution at the 4-Position of the Oxazole Ring: The introduction of substituents at the 4-position of the oxazole ring can also lead to significant changes in activity. For instance, the presence of a methyl group at this position has been explored in various studies. researchgate.net

A study on 3,5-diarylpyrazole derivatives highlighted that even small structural variations, such as the introduction of different sized alkyl or benzyl (B1604629) groups, can lead to a decrease or alteration in inhibitory activity against certain enzymes. nih.gov This underscores the sensitivity of biological activity to the steric and electronic properties of the substituents. Furthermore, the introduction of di- or trimethoxy groups on a phenyl ring in similar molecular scaffolds has been shown to dramatically decrease inhibitory activity in some cases, suggesting that an optimal level of lipophilicity and specific substitution patterns are key for desired biological outcomes. nih.gov

Synthesis of Substituted Oxazole Derivatives

The synthesis of substituted derivatives of this compound is a cornerstone for exploring their chemical and biological potential. Various synthetic strategies have been developed to introduce a range of functional groups onto the core structure.

Halogenation is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of a molecule. Halogenated derivatives of this compound can be synthesized through several methods. For instance, α-bromocarbonyl compounds can be prepared by brominating the corresponding acetyl derivative with bromine in acetic acid. nih.gov This brominated intermediate can then serve as a precursor for further reactions.

In broader contexts of heterocyclic chemistry, direct halogenation using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) in a suitable solvent like chloroform (B151607) is a standard procedure. nih.gov Another approach involves the use of lithium bis(trimethylsilyl)amide followed by the addition of a halogen source like NCS or NBS to introduce halogens at specific positions. nih.gov

Table 1: Examples of Halogenation Reactions on Heterocyclic Compounds

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid | Br2 in acetic acid | 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid | nih.gov |

| 5-Aryl-1-(4-methysulfonylphenyl)imidazole | NCS/NBS/NIS in CHCl3 | Halogenated 5-Aryl-1-(4-methysulfonylphenyl)imidazole | nih.gov |

The introduction of alkyl and aryl groups on the oxazole ring can be achieved through various synthetic routes. One-pot syntheses have been developed for 2-aryl-5-alkyl-substituted oxazoles by reacting aromatic primary amides with 2,3-dibromopropene, mediated by cesium carbonate. organic-chemistry.org For aryl substitutions, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed. researchgate.net This involves the reaction of a halogenated oxazole derivative with an appropriate aryl boronic acid.

Direct arylation of 4-aryl/alkyl oxazoles has also been achieved by reacting them with aryl bromides in the presence of a copper iodide (CuI) and a palladium catalyst. semanticscholar.org Furthermore, arylbenziodoxoles have been utilized as efficient reagents for direct arylation under mild conditions. nih.gov

Table 2: Synthesis of Alkyl and Aryl Substituted Oxazoles

| Reactants | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|

| Aromatic primary amides, 2,3-dibromopropene | Cs2CO3 | 2-Aryl-5-alkyl-substituted oxazoles | organic-chemistry.org |

| Triazinyloxybenzene, aryl boronic acids | NiCl2(dppf), K3PO4, LiCl | Trisubstituted oxazoles | researchgate.net |

| 4-Substituted oxazole, aryl bromide | KOH, CuI, Pd(PPh3) | 4,5-Disubstituted oxazoles | semanticscholar.org |

The incorporation of other heterocyclic rings onto the this compound framework can lead to novel compounds with potentially enhanced biological activities. This can be accomplished by synthesizing derivatives that contain reactive functional groups, which can then be used to build the second heterocyclic ring. For example, an acid hydrazide derivative of a substituted pyrrolidinone can be cyclized to form a 1,2,4-triazole (B32235) ring. nih.gov

Palladium-catalyzed C-H functionalization reactions are a powerful tool for coupling different heterocyclic systems. For instance, 3-bromoquinolin-2(1H)-ones have been reacted with various azoles, including benzoxazole (B165842) and benzimidazole, using a bimetallic Pd(OAc)₂/CuI catalyst system to introduce heterocyclic substituents. nih.gov Another strategy involves the Ullmann coupling reaction between resorcinol (B1680541) and aryl iodides using CuI and picolinic acid as catalysts to form aryloxy phenols, which can serve as intermediates for synthesizing more complex heterocyclic structures. mdpi.com

Regioselective Synthesis of Isomeric Oxazole Derivatives

The synthesis of specific isomers of substituted oxazoles is crucial, as different regioisomers can exhibit distinct biological activities. Regioselective synthesis aims to control the position of substituents on the oxazole ring. For instance, the [2+2+1] cycloaddition reaction is a method that can yield a single regioisomeric oxazole. researchgate.net

In the context of other five-membered heterocycles like pyrazoles and triazoles, regioselective synthesis has been extensively studied. For example, the alkylation of 5-aryl-4-trifluoroacetyltriazoles can be controlled to preferentially yield the 2-substituted isomer over the 1-alkyl isomer by carefully selecting the base and solvent. mdpi.com Similarly, Chan-Lam and S_NAr reactions have been used for the regiospecific arylation of triazoles. mdpi.com While these examples are not for oxazoles specifically, the principles of controlling regioselectivity through careful choice of reagents, catalysts, and reaction conditions are broadly applicable in heterocyclic chemistry. The development of regioselective methods for oxazole synthesis is an active area of research, aiming to provide access to a wider range of structurally defined compounds for various applications.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) analysis of 1-(2-phenyloxazol-5-yl)ethanone provides information on the chemical environment of the hydrogen atoms. In a typical ¹H NMR spectrum, the protons of the phenyl group and the oxazole (B20620) ring, as well as the methyl protons of the ethanone (B97240) group, will resonate at distinct chemical shifts. For instance, in deuterated chloroform (B151607) (CDCl₃), the methyl protons are expected to appear as a singlet, while the aromatic protons will exhibit more complex splitting patterns (multiplets) due to spin-spin coupling between adjacent protons. rsc.orgacgpubs.org The oxazole proton typically appears as a singlet.

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Reference |

| Phenyl H | 7.29-7.85 | multiplet | rsc.org | |

| Oxazole H | singlet | |||

| Methyl H | 2.43 | singlet | rsc.org |

This table is interactive. Click on the headers to sort.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the ethanone group is characteristically found at a downfield chemical shift. The carbon atoms of the phenyl and oxazole rings also have specific chemical shift ranges that aid in their assignment. acgpubs.orgrsc.orgclockss.org

| Carbon Atom | Chemical Shift (δ) in ppm | Reference |

| Carbonyl C | 197.64 - 197.76 | acgpubs.org |

| Phenyl C | 126.27 - 138.79 | acgpubs.org |

| Oxazole C | 120.64 - 151.3 | acgpubs.orgrsc.org |

| Methyl C | 31.14 | acgpubs.org |

This table is interactive. Click on the headers to sort.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of this compound. This precision allows for the determination of the elemental composition of the molecule, confirming its chemical formula, C₁₁H₉NO₂. uni.lu

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules. nih.gov In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. clockss.orgrsc.org This method typically generates protonated molecules, [M+H]⁺, or other adducts, which can be detected by the mass analyzer. uni.lu This technique is valuable for confirming the molecular weight of the compound. clockss.orgrsc.org

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with a high-energy electron beam. arxiv.org This process leads to the formation of a molecular ion (M⁺) and a series of fragment ions. The resulting fragmentation pattern is a characteristic "fingerprint" of the molecule and provides valuable structural information by revealing stable fragments of the parent compound. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to exhibit several characteristic absorption bands corresponding to its ketone and phenyloxazole moieties.

The most prominent peak would likely be the carbonyl (C=O) stretching vibration of the ethanone group. This strong absorption is typically observed in the range of 1680-1700 cm⁻¹ for aryl ketones. The conjugation of the ketone with the oxazole ring might slightly lower this frequency.

The oxazole ring itself would produce a series of characteristic bands. The C=N stretching vibration is expected to appear in the 1650-1590 cm⁻¹ region. The C-O-C stretching of the oxazole ring would likely generate a strong band around 1150-1020 cm⁻¹. Additionally, aromatic C=C stretching vibrations from the phenyl group would be visible in the 1600-1450 cm⁻¹ range. The C-H stretching vibrations of the aromatic ring and the methyl group would be observed around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively.

For a related compound, 4-Benzylidene-2-phenyloxazol-5(4H)-one, characteristic IR absorptions were reported at 1790 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N), 1550 cm⁻¹ (C=C), and 1150 cm⁻¹ (C-O lactone) researchgate.net. While the substitution pattern is different, these values provide a reasonable estimate for the expected peak locations for this compound.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch (methyl) | 2950-2850 | Medium |

| Carbonyl (C=O) Stretch | 1680-1700 | Strong |

| Oxazole C=N Stretch | 1650-1590 | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| Oxazole C-O-C Stretch | 1150-1020 | Strong |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which in turn helps to confirm its molecular formula. The molecular formula for this compound is C₁₁H₉NO₂ uni.lu.

Based on this formula, the theoretical elemental composition can be calculated. An experimental analysis would involve combusting a sample of the compound and measuring the amounts of carbon dioxide, water, and nitrogen gas produced. The results would then be compared to the theoretical values to verify the purity and identity of the compound. For a pure sample, the experimentally determined values are expected to be very close to the calculated percentages. For instance, in the synthesis of a similar compound, 4-Benzylidene-2-phenyloxazol-5(4H)-one (C₁₆H₁₁NO₂), the found elemental composition (C, 77.20%; H, 4.48%; N, 5.30%) was in close agreement with the calculated values (C, 77.10%; H, 4.45%; N, 5.62%) researchgate.net.

Table 2: Elemental Analysis Data for this compound (C₁₁H₉NO₂) uni.lu

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.011 | 11 | 132.121 | 70.58 |

| Hydrogen (H) | 1.008 | 9 | 9.072 | 4.85 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 7.48 |

| Oxygen (O) | 15.999 | 2 | 31.998 | 17.09 |

| Total | 187.198 | 100.00 |

Chromatographic Methods for Purity Assessment (e.g., Gas Chromatography, Thin-Layer Chromatography)

Chromatographic techniques are essential for assessing the purity of a chemical compound by separating it from any impurities.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective method for monitoring the progress of a reaction and assessing the purity of the final product. For this compound, a suitable TLC method would likely involve a silica (B1680970) gel plate as the stationary phase and a mixture of non-polar and polar solvents as the mobile phase.

In the synthesis of a related oxazole derivative, a mobile phase of 5% ethyl acetate (B1210297) in hexane (B92381) was used to monitor the reaction's completion researchgate.net. A similar solvent system, such as ethyl acetate/hexane or dichloromethane/methanol, could be optimized for this compound. A pure sample would be expected to show a single spot on the TLC plate when visualized under UV light (due to the aromatic rings) or after staining with an appropriate agent like iodine. The retention factor (Rf) value of the spot would be characteristic of the compound in that specific solvent system.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for determining the purity of a volatile compound. For this compound, a high-temperature capillary GC column, such as one coated with a phenyl-methylpolysiloxane stationary phase, would be suitable.

The compound would be dissolved in a volatile solvent and injected into the GC system. The instrument would separate the target compound from any volatile impurities based on their boiling points and interactions with the stationary phase. A pure sample of this compound would ideally show a single peak in the resulting chromatogram. The retention time of this peak would be a characteristic identifier for the compound under the specific GC conditions (e.g., column type, temperature program, carrier gas flow rate). The area of the peak would be proportional to the amount of the compound present, allowing for quantitative purity assessment.

Table 3: Summary of Chromatographic Methods for Purity Assessment

| Technique | Stationary Phase | Plausible Mobile Phase/Conditions | Expected Result for Pure Sample |

| Thin-Layer Chromatography (TLC) | Silica Gel | Ethyl Acetate/Hexane mixture | A single spot with a characteristic Rf value. |

| Gas Chromatography (GC) | Phenyl-methylpolysiloxane | Temperature program from 100°C to 250°C | A single peak at a characteristic retention time. |

Computational Chemistry and Theoretical Studies of 1 2 Phenyloxazol 5 Yl Ethanone

Quantum Chemical Calculations (QM)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for examining the intricacies of molecular systems at the electronic level. These methods are instrumental in predicting a wide array of molecular properties, from geometric parameters to electronic and reactivity indices, offering a lens into the fundamental nature of the molecule .

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying substituted oxazoles due to its favorable balance of accuracy and computational cost. researchgate.netirjweb.com For 1-(2-phenyloxazol-5-yl)ethanone, DFT methods, such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), are employed to optimize the molecular geometry, revealing bond lengths, bond angles, and dihedral angles of the ground state structure. nih.gov These calculations are foundational for all subsequent property predictions. Theoretical calculations using DFT are a well-established method for evaluating the structural and spectral properties of organic molecules. irjweb.com

Calculation of Electronic Properties (e.g., HOMO, LUMO Energy Levels, Band Gap)

A key application of DFT is the calculation of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com The energies of these orbitals are critical in understanding the electronic behavior of a molecule. mdpi.com The HOMO energy (E_HOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) pertains to its ability to accept electrons. irjweb.com The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov A smaller energy gap generally implies higher reactivity. scispace.com For substituted oxazoles, these values are sensitive to the nature and position of the substituents on the ring. researchgate.netresearchgate.net

Below is an illustrative table of calculated electronic properties for this compound, based on typical values for related oxazole (B20620) derivatives found in the literature.

| Property | Calculated Value (eV) |

| E_HOMO | -6.25 |

| E_LUMO | -1.80 |

| Energy Gap (ΔE) | 4.45 |

Note: These values are representative and derived from computational studies on analogous oxazole structures. Actual experimental or calculated values for this compound may differ.

Analysis of Molecular Orbital Contributions

Analysis of the HOMO and LUMO compositions reveals which atoms and orbitals contribute most significantly to these frontier orbitals. In this compound, the HOMO is typically expected to have significant contributions from the π-electrons of the electron-rich phenyl and oxazole rings. The LUMO, conversely, is likely to be distributed over the acetyl group and the oxazole ring, indicating these as potential sites for nucleophilic attack. The distribution of these orbitals provides a map of the electron density and helps in predicting the regioselectivity of chemical reactions.

Reactivity Descriptors from Quantum Chemical Parameters

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. scholarsresearchlibrary.com These descriptors, defined within the framework of conceptual DFT, provide a quantitative measure of various aspects of reactivity.

Electronegativity (χ): Represents the molecule's ability to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2. scholarsresearchlibrary.com

Global Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. scholarsresearchlibrary.com A lower hardness value suggests higher reactivity. irjweb.com

Global Softness (S): The reciprocal of global hardness (S = 1/η), it indicates the molecule's polarizability. scholarsresearchlibrary.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = χ² / (2η). scholarsresearchlibrary.com

An illustrative table of these calculated descriptors for this compound is provided below.

| Quantum Chemical Parameter | Symbol | Formula | Illustrative Value |

| Electronegativity | χ | -(E_HOMO + E_LUMO) / 2 | 4.025 eV |

| Global Hardness | η | (E_LUMO - E_HOMO) / 2 | 2.225 eV |

| Global Softness | S | 1 / η | 0.449 eV⁻¹ |

| Electrophilicity Index | ω | χ² / (2η) | 3.641 eV |

Note: These values are representative and derived from the illustrative HOMO/LUMO energies. Actual calculated values may vary.

Molecular Dynamics (MD) Simulations

While quantum mechanics provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape and stability of flexible molecules like this compound.

Conformational Analysis and Stability

For this compound, a key flexible bond is the one connecting the phenyl ring to the oxazole ring, as well as the bond connecting the acetyl group. Rotation around these bonds can lead to different conformers with varying energies and stabilities. MD simulations can be used to explore these rotational energy barriers and identify the most stable, low-energy conformations. The root mean square deviation (RMSD) of atomic positions over the simulation time can indicate the stability of a particular conformation. irjweb.com Understanding the preferred conformation is crucial as it can influence how the molecule interacts with other molecules or biological targets.

Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the behavior of molecules in condensed phases and their recognition by biological targets. For this compound, a variety of non-covalent interactions are anticipated, including hydrogen bonds, van der Waals forces, and π-π stacking interactions.

Detailed computational analyses of closely related 4,5-phenyl-oxazole derivatives have been conducted to elucidate the nature and strength of these interactions. acs.org These studies typically employ quantum chemical calculations, such as those at the Hartree-Fock (HF) level of theory with a 6-31G(d,p) basis set, to compute the interaction energies between molecular pairs. The total interaction energy (E_tot) is decomposed into four key components: electrostatic (E_ele), polarization (E_pol), dispersion (E_dis), and exchange-repulsion (E_rep). Each component is scaled by a corresponding coefficient (k) to achieve a better agreement with more accurate theoretical benchmarks. acs.org

Table 1: Calculated Interaction Energy Components for a Model Oxazole Dimer

| Interaction Energy Component | Value (kcal/mol) |

| Electrostatic (E_ele) | -5.2 |

| Polarization (E_pol) | -1.8 |

| Dispersion (E_dis) | -8.5 |

| Exchange-Repulsion (E_rep) | 10.1 |

| Total Interaction Energy (E_tot) | -5.4 |

Note: The data presented is based on methodologies applied to similar oxazole structures and serves as an illustrative example of the expected interaction energies for this compound.

These calculations reveal that even in the presence of potential hydrogen bond acceptors like the oxygen and nitrogen atoms of the oxazole ring and the carbonyl group, the diffuse and non-specific dispersion forces are often the most significant contributors to the cohesive energy of the crystal lattice. acs.org

Another aspect of intermolecular interactions that has been computationally predicted is the collision cross-section (CCS). The predicted CCS values for various adducts of this compound provide an estimation of its shape and size in the gas phase, which is a valuable parameter in analytical techniques such as ion mobility-mass spectrometry.

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 188.07060 | 138.3 |

| [M+Na]⁺ | 210.05254 | 152.1 |

| [M+NH₄]⁺ | 205.09714 | 146.7 |

| [M+K]⁺ | 226.02648 | 148.0 |

| [M-H]⁻ | 186.05604 | 142.6 |

| [M+Na-2H]⁻ | 208.03799 | 146.4 |

| [M]⁺ | 187.06277 | 141.5 |

| [M]⁻ | 187.06387 | 141.5 |

Data sourced from PubChem. researchgate.net

Theoretical Reaction Mechanism Studies

The synthesis of 2,5-disubstituted oxazoles, including this compound, can proceed through various reaction pathways. Theoretical studies on these mechanisms provide a molecular-level understanding of the bond-forming and bond-breaking processes, as well as the factors governing regioselectivity and reaction efficiency.

One of the classical methods for oxazole synthesis is the Robinson-Gabriel synthesis , which involves the cyclodehydration of 2-acylamino ketones. Theoretical investigations into this reaction have elucidated the key steps of the mechanism. acs.org Furthermore, modern synthetic methodologies for preparing 2,5-disubstituted oxazoles often involve transition-metal catalysis or novel cascade reactions, for which theoretical studies are instrumental in understanding the catalytic cycle and the role of intermediates.

For instance, a base-induced transformation of 2-acyl-3-alkyl-2H-azirines to form oxazoles has been proposed to proceed via a deprotonation-initiated mechanism involving a ketenimine intermediate, a hypothesis supported by computational results. organic-chemistry.org Another approach involves a cobalt(III)-catalyzed [3+2] cycloaddition of N-pivaloyloxyamides and alkynes, where theoretical studies can help to map out the potential energy surface of the cycloaddition process. rsc.org

While specific theoretical studies on the reaction mechanism for the synthesis of this compound are not extensively documented, the general principles derived from studies of related 2,5-disubstituted oxazole syntheses are applicable. These studies often employ Density Functional Theory (DFT) to calculate the geometries and energies of reactants, transition states, and products along the reaction coordinate.

Molecular Modeling and Visualization Techniques

Molecular modeling and visualization are indispensable tools in computational chemistry, enabling the translation of complex numerical data into intuitive three-dimensional representations of molecular structures and properties. For this compound, these techniques can be used to visualize its molecular orbitals, electron density, and electrostatic potential, as well as to simulate its dynamic behavior.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. mdpi.com From a DFT calculation, various properties can be visualized. For example, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. Visualization of these orbitals can indicate the likely sites for nucleophilic and electrophilic attack.

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecular system. nih.govnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational flexibility of this compound and its interactions with solvent molecules or a biological receptor over time.

A variety of software packages are available for performing these modeling studies and visualizing the results.

Table 3: Molecular Modeling and Visualization Techniques and Their Applications

| Technique/Software | Application |

| Gaussian / Q-Chem | Perform DFT calculations to obtain optimized geometry, electronic structure, and molecular orbital information. q-chem.comavogadro.cc |

| Avogadro / VESTA / GaussView | Visualize molecular orbitals (HOMO, LUMO), electron density surfaces, and electrostatic potential maps. avogadro.ccvasp.at |

| AMBER / GROMACS | Conduct molecular dynamics simulations to study conformational changes and intermolecular interactions in a simulated environment. |

| Maestro / Discovery Studio | Integrated platforms for molecular modeling, including docking studies and visualization of protein-ligand interactions. nih.gov |

These computational tools and techniques provide a powerful framework for the in-depth study of this compound at the molecular level, complementing experimental investigations and guiding further research.

Potential Applications of 1 2 Phenyloxazol 5 Yl Ethanone in Materials Science

Integration into Functional Materials

Oxazole (B20620) derivatives are known to have interesting photophysical properties, including fluorescence. This makes them candidates for integration into functional materials such as organic light-emitting diodes (OLEDs). The 2-phenyloxazole (B1349099) moiety can act as a blue-emitting chromophore or as a component of a larger conjugated system designed for specific emission wavelengths. irjweb.com Additionally, the ability of heterocyclic compounds to adsorb onto metal surfaces suggests that derivatives of 1-(2-phenyloxazol-5-yl)ethanone could be explored as corrosion inhibitors. researchgate.net

Role in the Synthesis of Advanced Materials

This compound can serve as a monomer or a key intermediate in the synthesis of functional polymers. The acetyl group can be modified to introduce a polymerizable group, allowing the phenyloxazole unit to be incorporated into a polymer backbone or as a pendant group. Such polymers could have applications in organic electronics or as specialty coatings.

Theoretical Considerations for Material Design

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for predicting the properties of new materials. researchgate.netirjweb.comresearchgate.net For this compound and its derivatives, DFT calculations can be used to determine key electronic parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. irjweb.com The HOMO-LUMO gap is crucial for understanding the electronic and optical properties of a molecule, such as its absorption and emission wavelengths. These theoretical studies can guide the rational design of new materials for specific applications, for example, by predicting how different substituents on the phenyl ring would tune the emission color in an OLED. researchgate.net

Q & A

Q. Advanced

- Substituent analysis : Compare para- vs. meta-substitution effects; para-substituted derivatives often show enhanced antimicrobial activity due to improved steric and electronic interactions .

- Experimental replication : Standardize assay conditions (e.g., agar dilution method, S. aureus ATCC 25923) to minimize variability .

- Computational validation : Use molecular docking to identify binding affinities (e.g., against bacterial enzyme targets) and rationalize discrepancies .

How to design experiments to evaluate the antimicrobial activity of this compound derivatives?

Q. Advanced

- Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., P. aeruginosa) strains using MIC (Minimum Inhibitory Concentration) assays .

- Control groups : Include reference drugs (e.g., ciprofloxacin) and solvent controls (DMSO) .

- Structure-activity relationship (SAR) : Synthesize derivatives with varied substituents (e.g., halogens, methoxy groups) to identify pharmacophores .

What spectroscopic techniques confirm the formation of the oxazole ring?

Q. Basic

- ¹H NMR : Distinct downfield shifts for oxazole protons (δ ~7.5–8.5 ppm) .

- ¹³C NMR : Carbonyl carbon at ~190–200 ppm and oxazole ring carbons at ~140–160 ppm .

- IR : Absence of primary amine (N-H) stretches and presence of C=N vibrations (~1600 cm⁻¹) .

What is the role of molecular docking in predicting the bioactivity of this compound?

Advanced

Docking studies (e.g., AutoDock Vina) predict binding modes to targets like bacterial enzymes (e.g., DNA gyrase). Key parameters:

- Binding energy : Lower ΔG values indicate stronger interactions .

- Hydrogen bonding : Interactions between carbonyl groups and active-site residues (e.g., ASP-73 in S. aureus GyrB) .

- Validation via MD simulations ensures stability of ligand-protein complexes over time (e.g., 50 ns trajectories) .

How does para-substitution on the phenyl ring influence bioactivity?

Q. Advanced

- Electronic effects : Electron-withdrawing groups (e.g., -Cl) enhance electrophilicity, improving target binding .

- Steric effects : Para-substitution avoids steric hindrance compared to ortho/meta positions, optimizing ligand-receptor fit .

- Example: 1-(4-chlorophenyl) derivatives show higher activity against P. aeruginosa (MIC = 8 µg/mL) .

Can this compound be isolated from natural sources?

Advanced

While not directly reported, analogous compounds (e.g., 1-(2',3'-dihydroxyphenyl)ethanone) are isolated from fungal cultures using liquid-liquid extraction and chromatographic techniques (e.g., HPLC, TLC) . Similar protocols could be adapted, with UV/Vis and MS-guided fractionation .

How to assess the stability of this compound under varying conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.